molecular formula C31H22N5NaO5S3 B155233 Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate CAS No. 10190-69-9

Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate

Cat. No.: B155233
CAS No.: 10190-69-9
M. Wt: 663.7 g/mol
InChI Key: UOCPPEFICVBBME-UHFFFAOYSA-M
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Description

Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate, also known as this compound, is a useful research compound. Its molecular formula is C31H22N5NaO5S3 and its molecular weight is 663.7 g/mol. The purity is usually 95%.
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Biological Activity

Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate, commonly referred to as Direct Yellow 22, is a compound of significant interest in biological research due to its diverse applications, particularly in fluorescence microscopy and as a potential therapeutic agent. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications based on available research findings.

  • Molecular Formula : C31H24N5NaO5S3
  • Molar Mass : 665.73 g/mol
  • CAS Number : 10190-69-9
  • EINECS Number : 233-462-9

This compound exhibits several biological activities attributed to its structural properties:

Fluorescence Microscopy Applications

A study highlighted the use of this compound as a fluorescent labeling reagent. This application has been pivotal in cell imaging research, allowing scientists to track cellular processes in real-time. The compound's fluorescence stability and specificity make it suitable for long-term studies .

Antimicrobial Studies

While specific studies on this compound are sparse, related azo dyes have been evaluated for their antimicrobial efficacy. For instance, a study on azo compounds demonstrated significant inhibition against pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics . This suggests that this compound may warrant further investigation as an antimicrobial agent.

Antioxidant Potential

Research into structurally similar compounds has revealed their ability to scavenge free radicals effectively. For example, studies utilizing the DPPH radical scavenging method have shown that certain azo compounds possess significant antioxidant activity, which could be beneficial in preventing oxidative damage in cells .

Data Summary Table

PropertyValue
Molecular FormulaC31H24N5NaO5S3
Molar Mass665.73 g/mol
CAS Number10190-69-9
EINECS Number233-462-9
Fluorescent ProbeYes
Antimicrobial ActivityPotential (based on related studies)
Antioxidant ActivityYes (based on structural similarity)

Scientific Research Applications

The compound features a complex structure that includes a bibenzothiazole moiety and an azo linkage, contributing to its vibrant yellow color. The presence of sulfonate groups enhances its solubility in water, making it effective for various applications.

Textile Industry

Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate is primarily used as a dye in the textile industry. Its application includes:

  • Dyeing of Fibers : It is utilized for dyeing cotton, wool, and synthetic fibers due to its bright yellow hue and good fastness properties.
  • Printing Processes : The dye is also employed in printing inks for textiles, where it provides vibrant colors with excellent coverage.

Plastics and Coatings

The compound is used in the plastics industry for coloring various plastic materials. Its properties include:

  • Color Stability : Direct Yellow 22 demonstrates good lightfastness and heat stability, making it suitable for outdoor applications.
  • Coating Formulations : It can be incorporated into coatings to provide aesthetic appeal while maintaining durability.

Biological Research

Recent studies have explored the potential of this compound in biological research:

  • Cellular Studies : The compound has been investigated for its effects on cellular processes, including apoptosis and cell proliferation.
  • Drug Delivery Systems : Research indicates its potential use as a marker in drug delivery systems due to its fluorescent properties.

Safety and Environmental Considerations

While this compound is widely used, there are safety considerations associated with its use:

Toxicological Data

Studies have shown that exposure to azo dyes can lead to potential health risks, including:

  • Skin Irritation : Direct contact may cause irritation or allergic reactions.
  • Environmental Impact : The dye's persistence in the environment raises concerns regarding aquatic toxicity and bioaccumulation.

Regulatory Status

The compound is subject to regulations concerning its use in consumer products. Manufacturers must adhere to guidelines set by environmental protection agencies to mitigate risks associated with its application.

Case Study 1: Textile Dyeing Efficiency

A study conducted on the efficiency of this compound in cotton dyeing demonstrated:

  • Dye Uptake : The study found that optimal dyeing conditions resulted in a high uptake rate of over 90%, indicating excellent affinity for cotton fibers.

Case Study 2: Biocompatibility Assessment

Research assessing the biocompatibility of Direct Yellow 22 revealed:

  • Cell Viability : In vitro tests showed that concentrations below a certain threshold did not significantly affect cell viability, suggesting potential applications in biomedical fields.

Properties

IUPAC Name

sodium;2-[2-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]phenyl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23N5O5S3.Na/c1-17-8-14-24-27(28(17)44(39,40)41)43-31(34-24)20-11-15-23-25(16-20)42-30(33-23)19-9-12-22(13-10-19)35-36-26(18(2)37)29(38)32-21-6-4-3-5-7-21;/h3-16,26H,1-2H3,(H,32,38)(H,39,40,41);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCPPEFICVBBME-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC=C(C=C5)N=NC(C(=O)C)C(=O)NC6=CC=CC=C6)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22N5NaO5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884454
Record name [2,6'-Bibenzothiazole]-7-sulfonic acid, 6-methyl-2'-[4-[2-[2-oxo-1-[(phenylamino)carbonyl]propyl]diazenyl]phenyl]-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10884454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

663.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10190-69-9
Record name (2,6'-Bibenzothiazole)-7-sulfonic acid, 6-methyl-2'-(4-(2-(2-oxo-1-((phenylamino)carbonyl)propyl)diazenyl)phenyl)-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010190699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2,6'-Bibenzothiazole]-7-sulfonic acid, 6-methyl-2'-[4-[2-[2-oxo-1-[(phenylamino)carbonyl]propyl]diazenyl]phenyl]-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [2,6'-Bibenzothiazole]-7-sulfonic acid, 6-methyl-2'-[4-[2-[2-oxo-1-[(phenylamino)carbonyl]propyl]diazenyl]phenyl]-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10884454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate
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